molecular formula C6H4BrNO2 B119269 1-Bromo-3-nitrobenzene CAS No. 585-79-5

1-Bromo-3-nitrobenzene

Cat. No.: B119269
CAS No.: 585-79-5
M. Wt: 202.01 g/mol
InChI Key: FWIROFMBWVMWLB-UHFFFAOYSA-N
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Description

1-Bromo-3-nitrobenzene is an organic compound with the molecular formula C₆H₄BrNO₂. It is a derivative of benzene, where a bromine atom and a nitro group are substituted at the meta positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Scientific Research Applications

1-Bromo-3-nitrobenzene is widely used in scientific research due to its versatility:

Mechanism of Action

Target of Action

1-Bromo-3-nitrobenzene, also known as 3-Bromonitrobenzene, primarily targets aromatic compounds in its reactions . The compound interacts with these targets through a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of 3-Bromonitrobenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 3-Bromonitrobenzene involve the electrophilic aromatic substitution reactions of benzene . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of substituted benzene rings .

Pharmacokinetics

The compound’s molecular weight of 202005 suggests that it may have good bioavailability .

Result of Action

The result of 3-Bromonitrobenzene’s action is the formation of substituted benzene rings . These rings are formed through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromonitrobenzene. For instance, the compound’s reactivity can be affected by the presence of other substances in its environment . Additionally, certain environmental conditions, such as temperature and pH, may also influence the compound’s stability and efficacy .

Safety and Hazards

1-Bromo-3-nitrobenzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitrobenzene can be synthesized through the bromination of nitrobenzene. One common method involves the use of dibromohydantoin in the presence of concentrated sulfuric acid. The reaction is carried out by adding nitrobenzene and concentrated sulfuric acid to a flask equipped with a stirrer, condenser, and thermometer. The mixture is cooled to below 40°C, and dibromohydantoin is added. The reaction is stirred and maintained at 50-60°C. After completion, the product is purified by recrystallization using methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of nitrobenzene using bromine and iron powder as catalysts. The reaction is conducted at elevated temperatures (120-135°C) with continuous stirring. The product is then isolated through steam distillation and purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards electrophilic aromatic substitution. the bromine atom can be substituted under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in the presence of strong bases.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Nucleophilic Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol can be used for nucleophilic substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 1-Fluoro-3-nitrobenzene
  • 1-Chloro-3-nitrobenzene

Comparison: 1-Bromo-3-nitrobenzene is unique due to the positioning of the bromine and nitro groups at the meta positions, which influences its reactivity and chemical behavior. Compared to its ortho and para isomers, this compound exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions. The meta position of the nitro group makes it less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution .

Properties

IUPAC Name

1-bromo-3-nitrobenzene
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InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FWIROFMBWVMWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrNO2
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DSSTOX Substance ID

DTXSID3060409
Record name Benzene, 1-bromo-3-nitro-
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Molecular Weight

202.01 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow or tan solid; [Alfa Aesar MSDS]
Record name 3-Bromonitrobenzene
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Vapor Pressure

0.07 [mmHg]
Record name 3-Bromonitrobenzene
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CAS No.

585-79-5, 61878-56-6
Record name 1-Bromo-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

Water (45 ml), acetonitrile (6 ml), and 48% hydrobromic acid (27 ml) were added to 3-nitroaniline (2c) (2.76 g, 20 mmol) at room temperature. To the mixed solution, 2,2,6,6-tetramethylpiperidine 1-oxyl (0.31 g, 2 mmol) was added at room temperature, and the mixture was cooled to 10° C. or lower. Then, sodium nitrite (2.07 g) dissolved in water (15 ml) was added thereto. After stirring at room temperature for approximately 2 hours, a 10 mol/L aqueous sodium hydroxide solution (30 ml) was added thereto, and the precipitated crystals were collected by filtration, washed with water (40 ml), and then dried under reduced pressure to obtain 3-bromonitrobenzene (1c) (3.75 g, 93.0%). The instrumental spectrum data and HPLC retention time (Rt) of the obtained compound (1c) were completely consistent with those of the commercially available compound (1c).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Quantity
2.76 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A vigorously stirred mixture consisting of 0.1 moles (5 ml) bromine-trifluoride and 0.12 moles (6.5 ml) of bromine was added into a brine cooled three-necked flask equipped with a magnetic stirrer and a condenser containing ca. 0.6-0.7 moles of nitrobenzene. The addition was carried out dropwise with vigorous stirring while the temperature was kept between zero and ten degrees centigrate. After the addition was completed the crude reaction mixture was poured into a stirred icy 5% sodium sulfite solution. The organic layer was separated, and the aqueous solution was extracted twice with two portions of 100 ml dichloromethane. The combined organic layer was washed with 5% sodium bicarbonate solution and successively with water. The organic phase was dried over anhydrous magnesium sulfate and the solvent evaporated. The crude reaction mixture was quantitatively analyzed by gas-chromatography internal standard program. The meta-bromonitrobenzene obtained was separated from the starting material by reduced pressure distillation. The yield of meta-bromonitrobenzene obtained, expressed in percentage of pure meta-bromonitrobenzene obtained based on reacted nitrobenzene, is 81%.
[Compound]
Name
bromine-trifluoride
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0.65 (± 0.05) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-nitrobenzene
Reactant of Route 2
1-Bromo-3-nitrobenzene
Reactant of Route 3
1-Bromo-3-nitrobenzene
Reactant of Route 4
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Reactant of Route 5
1-Bromo-3-nitrobenzene
Reactant of Route 6
1-Bromo-3-nitrobenzene
Customer
Q & A

Q1: What are the environmental concerns regarding 3-Bromonitrobenzene and its degradation?

A1: 3-Bromonitrobenzene, like many halonitroaromatic compounds, poses a significant environmental concern due to its persistence and toxicity. Research has shown that certain bacteria, such as Diaphorobacter sp. strain JS3051, can degrade 3-bromonitrobenzene. [] This bacterium utilizes a specific enzymatic pathway involving a Rieske nonheme iron dioxygenase (DcbAaAbAcAd) that catalyzes the dihydroxylation of 3-bromonitrobenzene, leading to the formation of 4-bromocatechol. [] This intermediate is further degraded by a chlorocatechol 1,2-dioxygenase (DccA) into halomuconic acids. [] This biodegradation pathway highlights a potential natural mechanism for the removal of 3-bromonitrobenzene from contaminated environments. Understanding and harnessing such microbial activities could be crucial for developing bioremediation strategies.

Q2: Are there any alternative methods for the degradation of 3-Bromonitrobenzene?

A2: Beyond biodegradation, research indicates that 3-bromonitrobenzene can be reduced when sorbed to black carbon in the presence of sulfides. [] This reduction process is suggested to occur through direct electron transfer from sorbed sulfides to the 3-bromonitrobenzene molecule, facilitated by the conductive properties of black carbon. [] This finding highlights an alternative degradation pathway that might be relevant in specific environmental conditions.

Q3: What is the structural characterization of 3-Bromonitrobenzene?

A3: 3-Bromonitrobenzene crystallizes in the orthorhombic system, with the space group Pna21. [] At 200 K, its unit cell dimensions are: a = 21.3992(17) Å, b = 5.9311(4) Å, c = 5.2923(4) Å, and a volume of V = 671.70(9) Å3. [] Its molecular formula is C6H4BrNO2 and has a molecular weight of 202.02 g/mol. []

Q4: Can you explain the synthesis of a compound utilizing 3-Bromonitrobenzene as a starting material?

A4: 3-Bromonitrobenzene serves as a key starting material in the synthesis of moracizine hydrochloride, an antiarrhythmic drug. [] The synthesis involves multiple steps, including alkylation, hydrolysis, reduction, acylation, cyclization, and saltization. [] This synthesis route exemplifies the utility of 3-bromonitrobenzene in medicinal chemistry for developing pharmaceutical compounds.

Q5: What are the applications of 3-Bromonitrobenzene in materials science?

A5: 3-Bromonitrobenzene has shown potential in the field of nonlinear optics (NLO). [] It has been investigated for its use in growing organic nonlinear optical crystals. [] These crystals are sought after for applications in areas such as optical switching, frequency shifting, and optical data storage, making 3-bromonitrobenzene a subject of interest in materials science. []

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